N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide
Description
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a heterocyclic compound featuring a propanamide backbone substituted with a 3,5-dimethylpyrazole moiety and a tetrazole-linked phenyl group.
The compound’s structural determination likely employs crystallographic refinement tools such as SHELXL, a widely used program for small-molecule analysis. SHELXL enables precise modeling of bond lengths, angles, and thermal parameters, ensuring accurate confirmation of the compound’s stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(tetrazol-1-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7O/c1-10-14(11(2)19-18-10)7-8-15(23)17-12-3-5-13(6-4-12)22-9-16-20-21-22/h3-6,9H,7-8H2,1-2H3,(H,17,23)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNIHHUDSWDTRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NC2=CC=C(C=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrazole and pyrazole intermediates, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the final product with the desired specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it into other nitrogen-containing heterocycles.
Substitution: Both the tetrazole and pyrazole rings can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with specific biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole and pyrazole rings can form hydrogen bonds, coordinate with metal ions, or participate in π-π stacking interactions, influencing various biochemical pathways. These interactions can modulate the activity of specific proteins or alter cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of heterocyclic propanamides and pyrazole derivatives. Key analogues and their distinguishing features are summarized below:
Key Differentiators
Heterocyclic Diversity : Unlike dihydropyrazole derivatives (e.g., compounds in ), the target compound incorporates a tetrazole ring, which enhances metabolic stability and bioavailability due to its high aromaticity and resistance to enzymatic degradation .
Synthetic Complexity : The synthesis of this compound likely requires selective coupling strategies to avoid side reactions, whereas oxadiazole-thiazole propanamides () demand stringent conditions for sulfanyl linkage formation .
Pharmacological Implications (Inferred)
The dimethylpyrazole group may modulate solubility and target affinity compared to simpler pyrazoline analogues .
Biological Activity
N-(4-(1H-tetrazol-1-yl)phenyl)-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanamide is a compound of interest due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its effects.
The molecular formula of this compound is with a molecular weight of 405.4 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N₉O₂ |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1334375-70-0 |
Anticancer Potential
Recent studies have indicated that compounds containing tetrazole and pyrazole moieties exhibit significant anticancer activities. For instance, derivatives of similar structures have shown promising results against various cancer cell lines. The inhibition of specific pathways such as the phosphodiesterase (PDE) pathway has been noted, which could be crucial for the development of new anticancer therapies .
The proposed mechanism for the anticancer activity involves the modulation of signaling pathways related to cell proliferation and apoptosis. The compound may exert its effects by inhibiting PDE enzymes, which play a critical role in regulating intracellular cAMP levels and subsequently influencing cell growth and survival .
Case Studies
- Inhibition of PDE3A : A related study on tetrazole-containing compounds demonstrated that they could inhibit PDE3A with IC50 values ranging from 0.24 to 16.42 μM, indicating a strong potential for therapeutic applications in cancer treatment .
- Cytotoxicity Assays : Compounds similar to this compound have been tested against various cancer cell lines, showing significant cytotoxic effects with IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Antimicrobial Activity
The presence of the tetrazole moiety has also been linked to antimicrobial properties. Some studies have reported that similar compounds exhibit activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may have broader applications in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
